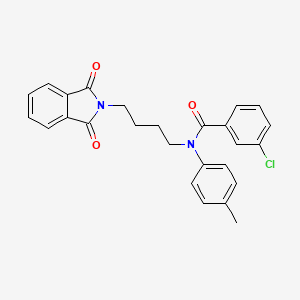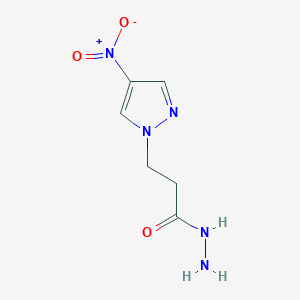
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, also known as NPPH, is a chemical compound that has received significant attention in scientific research due to its unique chemical properties. NPPH is a hydrazide derivative of pyrazole, and it has been synthesized through various methods.
Mécanisme D'action
The exact mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to induce apoptosis in cancer cells through the activation of certain pathways.
Biochemical and Physiological Effects:
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to have various biochemical and physiological effects. In particular, it has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases. Additionally, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is its unique chemical properties, which make it a valuable tool for scientific research. Additionally, it has been found to have potential therapeutic applications in various diseases. However, there are also limitations to its use in lab experiments. For example, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are many future directions for the study of 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide. One area of research is to investigate its potential as a chemotherapeutic agent in cancer treatment. Additionally, it could be studied further for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Furthermore, there is potential for the development of new synthetic methods for 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide, which could improve its yield and purity. Overall, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide is a promising compound that has the potential to make significant contributions to scientific research and the development of new therapies.
Méthodes De Synthèse
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can be synthesized through various methods, including the reaction of 4-nitro-1H-pyrazole with hydrazine hydrate and 3-bromopropanoyl chloride. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the product is purified through recrystallization. Other methods involve the use of different reagents and solvents, but the overall goal is to produce a high yield of pure 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide.
Applications De Recherche Scientifique
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been extensively studied for its potential applications in various fields of scientific research. In particular, it has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide can inhibit the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress. Additionally, 3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide has been found to induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O3/c7-9-6(12)1-2-10-4-5(3-8-10)11(13)14/h3-4H,1-2,7H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJMDTYYJRUJMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)NN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

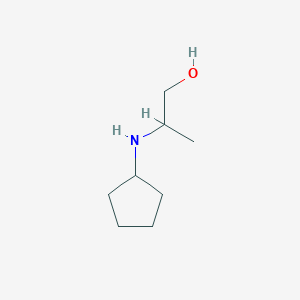
![(3E)-3-{[(4-bromophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2752842.png)
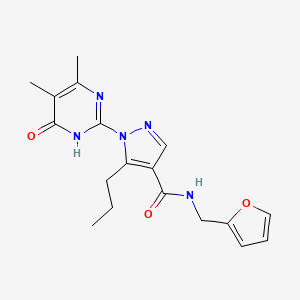
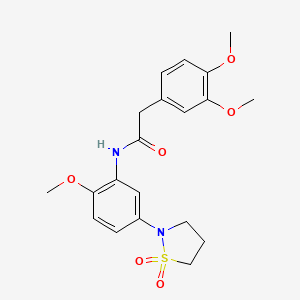

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)
![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2752855.png)
![N-(imidazo[2,1-b]thiazol-6-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2752857.png)
![[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol](/img/structure/B2752858.png)
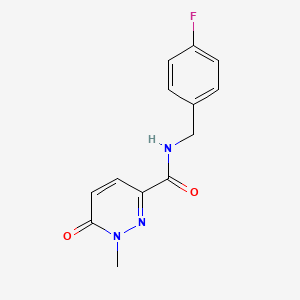
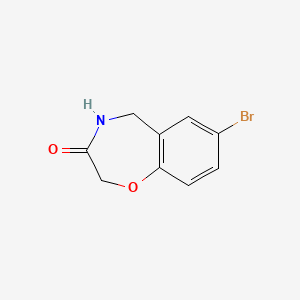
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2752862.png)
